molecular formula C16H15ClN2O3 B1452937 2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride CAS No. 1269151-51-0

2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride

Cat. No. B1452937
CAS RN: 1269151-51-0
M. Wt: 318.75 g/mol
InChI Key: SLNDIFVHMOWLLU-UHFFFAOYSA-N
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Description

“2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride” is a chemical compound . Imidazo[1,2-a]pyridines, which are part of this compound’s structure, have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, a key component of this compound, has been achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can provide valuable information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For example, its melting point can be determined, and its yield can be quantified .

Advantages and Limitations for Lab Experiments

2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be synthesized in large quantities with high purity and high yield. This compound has been extensively studied for its pharmacological properties, and its mechanism of action is well-understood. However, this compound has some limitations for lab experiments. It is a hydrophilic compound that may require special solvents or delivery systems for in vivo experiments. This compound has also not been extensively studied for its pharmacokinetics and pharmacodynamics, which may limit its clinical applications.

Future Directions

2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride has several potential future directions for scientific research. This compound may be further studied for its potential therapeutic applications in various diseases such as inflammation, cancer, and neurodegenerative diseases. This compound may also be further optimized for its pharmacokinetics and pharmacodynamics to improve its clinical efficacy. Furthermore, this compound may be further studied for its potential applications as a drug delivery system or as a chemical probe for studying cellular signaling pathways.

Scientific Research Applications

2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been found to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3.ClH/c1-11-6-7-15-17-12(9-18(15)8-11)10-21-14-5-3-2-4-13(14)16(19)20;/h2-9H,10H2,1H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNDIFVHMOWLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)COC3=CC=CC=C3C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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